molecular formula C12H13NO3S B183590 methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate CAS No. 17547-89-6

methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate

Cat. No. B183590
CAS RN: 17547-89-6
M. Wt: 251.3 g/mol
InChI Key: MUMHZPJCLHFCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzothiazine derivatives that have been studied extensively for their biological activities. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is synthesized using a specific method that involves the reaction of various chemicals.

Mechanism Of Action

The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. The compound has also been shown to bind to various receptors such as the dopamine D2 receptor and the adenosine A1 receptor.

Biochemical And Physiological Effects

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to exhibit antitumor activity in various cancer cell lines. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, which may contribute to its biological activities.

Advantages And Limitations For Lab Experiments

The advantages of using methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate in lab experiments include its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The limitations of using this compound in lab experiments include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate include further studies on its mechanism of action and its potential use as a therapeutic agent for various diseases. The compound has shown promising results in various in vitro and in vivo studies, but further research is needed to fully understand its potential applications. The development of new and improved synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps that result in the formation of the desired product. The yield of the reaction is dependent on various factors such as the reaction time, temperature, and the concentration of the reactants. The purity of the product is also important for its use in scientific research.

Scientific Research Applications

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

17547-89-6

Product Name

methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate

Molecular Formula

C12H13NO3S

Molecular Weight

251.3 g/mol

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanoate

InChI

InChI=1S/C12H13NO3S/c1-7(12(15)16-2)10-11(14)13-8-5-3-4-6-9(8)17-10/h3-7,10H,1-2H3,(H,13,14)

InChI Key

MUMHZPJCLHFCOF-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC

Canonical SMILES

CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC

Other CAS RN

17547-89-6

Origin of Product

United States

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